1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate
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Overview
Description
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is a chemical compound with the CAS Number: 1485726-59-7 . It has a molecular weight of 354.47 . The IUPAC name for this compound is dimethyl 2-{[(1-adamantylamino)carbothioyl]amino}succinate . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Reactions of adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines with ethyl isothiocyanatoacetate have been shown to afford ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates in 85–95% yields . The hydrolysis of ethyl {[(adamantan-2-yl)carbamothioyl]amino}acetate in alkaline medium resulted in the formation of {[(adamantan-2-yl)carbamothioyl]amino}acetic acid in a virtually quantitative yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O4S/c1-22-14(20)6-13(15(21)23-2)18-16(24)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h10-13H,3-9H2,1-2H3,(H2,18,19,24) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Drug Development and Medicinal Chemistry
The unique structure of this compound, with its adamantane core and carbamothioyl group, offers potential as a scaffold for drug design. Researchers can explore modifications around the carbamothioyl moiety to create novel pharmaceutical agents. Additionally, the lipophilicity conferred by the adamantane portion may enhance drug delivery and bioavailability .
Antimicrobial Activity
Adamantane-based derivatives have been employed as effective therapies for various pathological disorders. Investigating the antimicrobial properties of this compound could lead to the development of new antibiotics or antifungal agents .
Anti-Proliferative Effects
Given the compound’s structural features, it’s worth exploring its impact on cell proliferation. Researchers can investigate its potential as an anti-cancer agent or as part of targeted therapies .
Materials Science and Nanotechnology
The adamantane framework has been utilized in materials science due to its rigidity and stability. Incorporating this compound into nanodiamond-based materials could yield robust and functional materials for applications such as coatings, sensors, or drug delivery systems .
Chiral Chemistry
Replacing hydrogen atoms in the adamantane molecule with substituents leads to chiral compounds. Investigating the chiral properties of this derivative could contribute to asymmetric synthesis or catalysis .
Quantum-Chemical Studies
The electronic structure and reactivity of adamantane derivatives can be explored using quantum-chemical calculations. Researchers can elucidate reaction mechanisms and predict properties relevant to catalysis and materials science .
Safety And Hazards
properties
IUPAC Name |
dimethyl 2-(1-adamantylcarbamothioylamino)butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-22-14(20)6-13(15(21)23-2)18-16(24)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h10-13H,3-9H2,1-2H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRKHAPKRSUHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=S)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate |
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